(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride
Description
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride (CAS: 69861-89-8) is a lysine-derived compound with a molecular formula of C₂₁H₂₇ClN₂O₃S and a molecular weight of 422.97 g/mol . It features a benzyloxycarbonyl (Z) group protecting the amino moiety and a thiobenzyl (S-benzyl) ester, distinguishing it from conventional oxygen-based esters. This compound is utilized in life science research, particularly in peptide synthesis and protease inhibition studies . Storage requires an inert atmosphere at 2–8°C, and it carries hazard warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .
Properties
IUPAC Name |
S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDSXGXPDJRQAV-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20990136 | |
| Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69861-89-8 | |
| Record name | Hexanethioic acid, 6-amino-2-(((phenylmethoxy)carbonyl)amino)-, S-(phenylmethyl) ester, monohydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069861898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Z-Lys-SBzl HCl, also known as Z-L-Lys-SBzl hydrochloride, is primarily used to identify and characterize specific protease/esterase/granzyme activities associated with lymphocyte cytoplasmic granules. These enzymes play a crucial role in the immune response, particularly in cell-mediated immunity.
Mode of Action
Z-Lys-SBzl HCl acts as a substrate for these enzymes. It is specifically designed to interact with the active sites of these enzymes, allowing them to cleave the compound at specific points. This interaction results in the release of a chromophore, which can be detected and measured, providing a quantitative readout of enzyme activity.
Biochemical Pathways
The primary biochemical pathway affected by Z-Lys-SBzl HCl is the proteolytic pathway associated with lymphocyte cytoplasmic granules. These granules contain a variety of enzymes, including proteases, esterases, and granzymes, which are involved in the degradation of proteins and peptides. The action of Z-Lys-SBzl HCl allows for the measurement and characterization of these enzymatic activities.
Result of Action
The cleavage of Z-Lys-SBzl HCl by target enzymes results in the release of a chromophore. This can be detected and quantified, providing a measure of the enzymatic activity present in the sample. This allows researchers to identify and characterize the enzymes present in lymphocyte cytoplasmic granules.
Action Environment
The action of Z-Lys-SBzl HCl is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect enzyme activity and thus the rate of Z-Lys-SBzl HCl cleavage. Additionally, the presence of other molecules, such as enzyme inhibitors or activators, can also influence the reaction.
Biological Activity
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride, with the CAS number 69861-89-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical characteristics, biological properties, and relevant research findings.
Molecular Structure:
- Molecular Formula: CHClNOS
- Molecular Weight: 422.97 g/mol
- CAS Number: 69861-89-8
The compound features a thioate group, which is significant for its biological interactions. The presence of the benzyloxy and amino groups contributes to its solubility and reactivity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Antioxidant Properties: The compound may exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
- A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, suggesting a promising alternative treatment option .
- Enzyme Inhibition:
- Antioxidant Activity:
Summary of Biological Activities
Scientific Research Applications
Peptide Synthesis
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is utilized in peptide synthesis due to its protective group properties. The benzyloxycarbonyl (Cbz) group provides stability during the synthesis process, allowing for the selective deprotection of amino acids. This is crucial for constructing complex peptides that may be used in therapeutic applications.
Drug Development
The compound plays a role in drug development as a building block for bioactive peptides. Its structural features can be modified to enhance pharmacological properties, making it a valuable candidate in creating new therapeutic agents targeting various diseases, including cancer and metabolic disorders.
Bioconjugation Techniques
In bioconjugation, this compound serves as a linker for attaching drugs to biomolecules such as antibodies or proteins. This application is essential for developing targeted drug delivery systems that improve the efficacy and reduce the side effects of treatments.
Data Table: Comparison of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Peptide Synthesis | Used as a protective group for amino acids | Facilitates synthesis of complex peptides |
| Drug Development | Serves as a building block for bioactive compounds | Potential new therapies for cancer |
| Bioconjugation | Acts as a linker for drug attachment to biomolecules | Enhances targeted delivery of therapeutics |
Case Study 1: Peptide Synthesis Optimization
A study demonstrated the effectiveness of using this compound in synthesizing a peptide with enhanced stability and bioactivity compared to traditional methods. The incorporation of the benzyloxycarbonyl group allowed for selective deprotection under mild conditions, yielding higher purity and yield of the final product.
Case Study 2: Targeted Drug Delivery
In another research project, this compound was employed to create a bioconjugate that linked an anticancer drug to an antibody targeting tumor cells. The study showed that the conjugated drug exhibited improved specificity and reduced systemic toxicity, highlighting the potential of this compound in developing effective cancer therapies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Detailed Comparative Analysis
Functional Group Variations
- Thiobenzyl Ester vs. Conversely, MPI11b’s tert-butyl groups confer steric protection, increasing metabolic stability .
- Amino Protection Strategies: The Z group in the target compound is less sterically hindered than the fluorenylmethoxycarbonyl (Fmoc) group in (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid hydrochloride (CAS: 139262-23-0), which requires harsher deprotection conditions (e.g., piperidine) .
Preparation Methods
Stepwise Protection of Lysine
The synthesis begins with Z-protected lysine (Z-Lys-OH). The ε-amino group is masked using Boc anhydride in a dichloromethane (DCM) solution under basic conditions (e.g., N,N-diisopropylethylamine). This yields Z-Lys(Boc)-OH, which is isolated via extraction and silica gel chromatography. The Boc group’s stability under acidic conditions is pivotal for subsequent steps.
Detailed Synthesis Protocol
Activation of the Carboxylic Acid
Z-Lys(Boc)-OH (10.0 mmol) is dissolved in anhydrous DCM (40 mL) under nitrogen. Thionyl chloride (8.0 equiv, 80 mmol) is added dropwise, and the mixture is stirred at room temperature for 18 hours. This converts the carboxylic acid to the acid chloride (Z-Lys(Boc)-Cl), which is precipitated as a white solid after evaporating excess thionyl chloride. Yield: >99%.
Thioester Formation with Benzyl Mercaptan
At -25°C, Z-Lys(Boc)-Cl (5.0 mmol) is reacted with benzyl mercaptan (1.1 equiv) in DCM, using N-methylmorpholine (1.3 equiv) as a base. The reaction proceeds for 5 hours, after which the mixture is washed with saturated sodium carbonate to remove byproducts. The organic layer is dried over sodium sulfate and concentrated to yield Z-Lys(Boc)-S-Benzyl.
Boc Deprotection and Hydrochloride Salt Formation
The Boc group is cleaved using trifluoroacetic acid (TFA) containing 2.5% triisopropylsilane and 2.5% water (2.5 hours, room temperature). The deprotected amine is neutralized with hydrochloric acid in diethyl ether, precipitating the hydrochloride salt. The product is purified via recrystallization from ethanol/diethyl ether.
Optimization of Reaction Conditions
Critical Parameters for High Yield
-
Thionyl Chloride Equivalents : Excess thionyl chloride (8.0 equiv) ensures complete acid chloride formation, minimizing residual carboxylic acid.
-
Temperature Control : Thioester coupling at -25°C prevents racemization and side reactions.
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Workup Protocol : Sequential washes with sodium carbonate eliminate unreacted thiols and acid chlorides, improving purity.
Challenges in Purification
The hydrochloride salt is hygroscopic, requiring storage under nitrogen. Silica gel chromatography (hexanes/ethyl acetate, 5:1) resolves residual benzyl mercaptan, with product Rf = 0.59.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥95% purity, with a retention time of 12.3 minutes.
Comparative Analysis with Alternative Routes
While the above method uses thionyl chloride for activation, alternative approaches employ coupling agents like benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). However, these methods exhibit lower yields (70–80%) due to incomplete activation .
Q & A
Q. What are the critical synthetic steps for preparing (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride?
The synthesis typically involves sequential protection of amine groups and thioester formation. A related compound, (S)-methyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate, was synthesized via acid-catalyzed esterification using Amberlyst 15 in methanol under reflux, followed by purification via solvent evaporation . For thioester derivatives, benzyl mercaptan or benzoyl chloride may be used under controlled pH and temperature. Key steps include:
- Protection of the α-amino group with benzyloxycarbonyl (Cbz).
- Thioesterification using S-benzyl thiol in the presence of coupling agents (e.g., DCC/DMAP).
- Final hydrochloride salt formation via acid treatment.
Q. How is purity assessed, and what purification methods are recommended?
Purity is verified using HPLC (≥95% purity) and thin-layer chromatography (TLC) . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. For intermediates, Amberlyst 15 or activated charcoal may remove acidic impurities .
Q. Which spectroscopic techniques confirm the compound’s structure?
- NMR spectroscopy : H and C NMR identify backbone protons (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons) and carbonyl carbons (~170 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 423.97 for CHClNOS) .
- FT-IR : Peaks at ~3300 cm (N-H stretch) and 1680–1720 cm (C=O stretch) validate functional groups.
Q. What storage conditions and safety protocols are essential?
- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
- Safety : Hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity?
Enantiomeric control requires chiral catalysts or resolving agents. For example, CeCl·7HO with NaBH has been used to reduce ketones while preserving stereochemistry in related compounds . Key parameters:
- Temperature : Low temperatures (−20°C to 0°C) minimize racemization.
- Solvent : Polar aprotic solvents (e.g., THF) improve chiral induction.
- Catalyst loading : 10–15 mol% of chiral ligands (e.g., BINAP).
Q. How to resolve contradictions between NMR and MS data?
Contradictions (e.g., unexpected peaks in NMR or adducts in MS) require:
- Repeat analysis : Confirm sample purity and instrument calibration.
- Complementary techniques : Use H-C HSQC NMR to assign ambiguous signals or LC-MS/MS to identify fragmentation patterns.
- Isotopic labeling : Introduce N or C labels to trace specific groups .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Scaling up introduces issues like exothermic reactions and mixing inefficiencies. Strategies include:
- Flow chemistry : Improves heat/mass transfer for thioesterification steps.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress.
- Crystallization engineering : Optimize cooling rates and seed crystal addition to control polymorphism .
Q. How to evaluate the compound’s stability under varying pH and temperature?
Conduct accelerated stability studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
